REACTION_SMILES
|
[Br:14][c:15]1[cH:16][c:17]([CH:25]([CH3:26])[CH3:27])[c:18]([NH2:19])[c:20]([CH:22]([CH3:23])[CH3:24])[cH:21]1.[CH3:28][n:29]1[cH:30][cH:31][n:32][cH:33]1.[CH3:36][CH2:37][O:38][CH2:39][CH3:40].[CH3:42][c:43]1[cH:44][cH:45][cH:46][cH:47][cH:48]1.[CH3:49][c:50]1[c:51]([CH3:52])[cH:53][cH:54][cH:55][cH:56]1.[Cu:34][Cl:35].[K+:1].[K+:2].[O-:3][C:4]([O-:5])=[O:6].[OH2:41].[OH:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[O:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[c:15]1[cH:16][c:17]([CH:25]([CH3:26])[CH3:27])[c:18]([NH2:19])[c:20]([CH:22]([CH3:23])[CH3:24])[cH:21]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)c1cc(Br)cc(C(C)C)c1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cn1ccnc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1C
|
Name
|
Cl[Cu]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Cu]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)c1cc(Oc2ccccc2)cc(C(C)C)c1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |